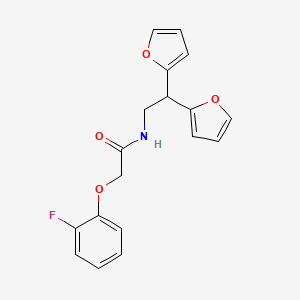

N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a unique substitution pattern. The acetamide core is substituted at the nitrogen atom with a 2,2-di(furan-2-yl)ethyl group and at the carbonyl oxygen with a 2-fluorophenoxy moiety.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c19-14-5-1-2-6-17(14)24-12-18(21)20-11-13(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,13H,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWJBCPPQIIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , known for its aromatic properties, and a 2-fluorophenoxy group , which enhances its pharmacological profile. Its molecular formula is with a molecular weight of approximately 313.328 g/mol. The presence of the acetamide functional group suggests potential interactions with various biological targets, making it a candidate for medicinal applications.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

- Formation of the Furan Moiety : Typically involves the cyclization of 1,4-dicarbonyl compounds through the Paal-Knorr synthesis.

- Amide Bond Formation : Achieved by reacting an appropriate amine with an acyl chloride or anhydride.

- Fluorophenoxy Group Attachment : This can be accomplished via nucleophilic substitution reactions where 2-fluorophenol reacts with the furan derivative.

Biological Activity

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. For instance, compounds with furan rings have demonstrated cytotoxic effects in various studies .

- Antimicrobial Properties : Research indicates that derivatives of furan are often investigated for their antimicrobial activities, suggesting that this compound may also possess such properties.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Phenylfuran-2-carboxylic acid | Furan ring; carboxylic acid | Anticancer activity |

| 4-(5-furanylmethyl)-phenol | Furan ring; phenolic structure | Antimicrobial properties |

| 3-Fluoro-N-(furan-3-yl)benzamide | Furan ring; amide bond | Histone deacetylase inhibition |

This table highlights the uniqueness of this compound due to its dual furan substitution and fluorinated phenoxy group, potentially enhancing lipophilicity and biological interaction compared to other compounds.

The mechanism of action for this compound is likely multifaceted:

- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors through π-π interactions or hydrogen bonding facilitated by its aromatic structures.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases .

Case Studies and Research Findings

Recent research has focused on identifying the biological activity of various furan derivatives. For example:

- A study on furan-based compounds reported significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in skin whitening agents and treatment of hyperpigmentation .

- Another investigation highlighted the anticancer potential of structurally related compounds in inhibiting growth in multiple cancer cell lines .

These findings support the hypothesis that this compound may similarly exhibit promising biological activities.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with the target molecule:

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)

- Substituents: 3a: Naphthalen-1-yl group. 3b: 2-Nitrophenyl group. 3c: Phenoxy group.

- Activity :

2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide

- Substituents: 4-Ethylphenoxy, 2-fluorobenzyl, and 2-furylmethyl groups.

- Relevance: Shares the fluorophenoxy and furan-containing substituents, suggesting similar physicochemical properties. No direct activity data are available .

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

- Substituents: 2-Fluorophenoxy group and indenyl moiety.

2-(2-Chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

- Substituents: 2-Chlorophenoxy, furan-2-yl, and pyrrolidinyl groups.

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural Analogs

Key Findings and Trends

Substitution at Nitrogen :

- Bulky groups (e.g., di(furan-2-yl)ethyl, naphthalen-1-yl) enhance enzyme inhibitory activity but may reduce solubility .

- Basic groups (e.g., pyrrolidinyl) could improve blood-brain barrier penetration .

Phenoxy Substituents: Electron-withdrawing groups (e.g., 2-fluoro, 2-chloro) increase lipophilicity and receptor affinity . Ethyl or methoxy groups (e.g., 4-ethylphenoxy) modulate metabolic stability .

Biological Activity: Hypoglycemic activity correlates with α-glucosidase inhibition, as seen in 3a–c .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.